molecular formula C8H3BrCl2N2 B1517698 7-Bromo-2,4-dichloroquinazoline CAS No. 959237-68-4

7-Bromo-2,4-dichloroquinazoline

Número de catálogo: B1517698
Número CAS: 959237-68-4
Peso molecular: 277.93 g/mol
Clave InChI: RDCSNKDVAPJWGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloroquinazoline typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2,4-dichloroaniline and bromine.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, often involving the use of a strong base (e.g., sodium hydroxide) to facilitate the bromination process.

  • Purification: : The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high-purity yields suitable for commercial use.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution: : Halogen atoms on the quinazoline ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:
  • Oxidation: : Quinazoline-2,4-dione derivatives.

  • Reduction: : Reduced halogenated quinazoline derivatives.

  • Substitution: : Alkylated or arylated quinazoline derivatives.

Aplicaciones Científicas De Investigación

Overview

7-Bromo-2,4-dichloroquinazoline is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This compound is characterized by its unique halogen substitutions, which enhance its reactivity and biological activity. The following sections explore its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Research indicates that it acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines at low micromolar concentrations .

Key Findings:

  • Cytotoxicity: Compounds derived from this compound demonstrated IC50 values in the low micromolar range against MCF7 breast cancer cells .
  • Mechanism of Action: The compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, leading to reduced tumor growth in vivo models .
CompoundIC50 (µM)Target
7c0.125 - 0.250PI3K/Akt/mTOR
7b~50PI3Kα

Antimicrobial Properties

Recent studies have identified quinazoline derivatives, including this compound, as potential antimicrobial agents against multidrug-resistant bacteria. The compound has shown effectiveness in inhibiting bacterial growth at concentrations that are manageable for therapeutic applications .

Case Study:

  • A series of quinazoline derivatives were tested against Acinetobacter baumannii, revealing several compounds with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .
CompoundMIC (µM)Bacterial Strain
2.6<10Acinetobacter baumannii
2.31<10Acinetobacter baumannii

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes selectively, which could have implications for anti-inflammatory drug development .

Mechanism of Action:

  • The inhibition occurs through binding at the active site or allosteric sites of the enzymes, leading to disrupted biochemical pathways that contribute to disease processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar quinazoline derivatives:

CompoundHalogen SubstituentsNotable Activity
This compoundBr and ClAnticancer and antimicrobial properties
2,4-DichloroquinazolineCl onlyLess reactive; limited biological activity
7-BromoquinazolineBr onlyDifferent reactivity; less potent

Mecanismo De Acción

The mechanism by which 7-Bromo-2,4-dichloroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Comparación Con Compuestos Similares

7-Bromo-2,4-dichloroquinazoline is compared with other similar compounds, such as:

  • 2,4-Dichloroquinazoline: : Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 7-Bromoquinazoline: : Contains only one halogen atom, leading to distinct chemical properties.

  • 2,4-Dichloro-7-iodoquinazoline: : Similar structure but with iodine instead of bromine, affecting its reactivity and applications.

These compounds share structural similarities but exhibit unique properties and applications due to the presence of different halogen atoms.

Actividad Biológica

7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula C8H3BrCl2N2C_8H_3BrCl_2N_2 and a molecular weight of 277.93 g/mol, features significant structural elements that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The presence of bromine and chlorine atoms in the structure of this compound significantly influences its chemical reactivity. These halogens enhance lipophilicity, which can improve binding affinity to biological targets such as enzymes and receptors. The compound's ability to interact with various biological pathways makes it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound's effectiveness is quantified in terms of its inhibitory concentration (IC50), which indicates the concentration required to inhibit bacterial growth by 50%.

Key Findings:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialPseudomonas aeruginosa25
Biofilm InhibitionPseudomonas aeruginosa50

In addition to direct antimicrobial effects, the compound has shown potential in disrupting biofilm formation, a critical factor in chronic infections.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest.

Research Highlights:

  • The compound was tested against various cancer cell lines with an observed IC50 value of approximately 11 µM, indicating potent anticancer activity.
  • Mechanistic studies revealed that this compound inhibits key signaling pathways involved in cancer progression, notably the PI3K/Akt/mTOR pathway. This inhibition was confirmed through immunoblotting techniques showing reduced phosphorylation of downstream targets at concentrations ranging from 250 to 500 nM .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity for target proteins involved in disease pathways.

  • Kinase Inhibition : The compound acts as a potential kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins .
  • Cell Signaling Modulation : By inhibiting critical signaling pathways such as PI3K/Akt/mTOR, the compound can alter cellular responses to growth signals, leading to reduced proliferation in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial viability and biofilm formation .
  • Anticancer Research : In vitro studies on breast cancer cells demonstrated that co-treatment with metformin enhanced the sensitivity of MCF7 cells to this compound, suggesting potential for combination therapy .

Propiedades

IUPAC Name

7-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSNKDVAPJWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652962
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-68-4
Record name 7-Bromo-2,4-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 3
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 5
7-Bromo-2,4-dichloroquinazoline
Reactant of Route 6
7-Bromo-2,4-dichloroquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.